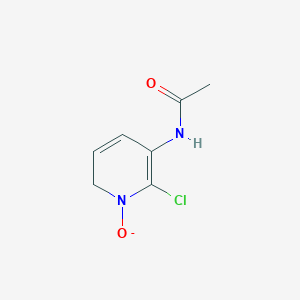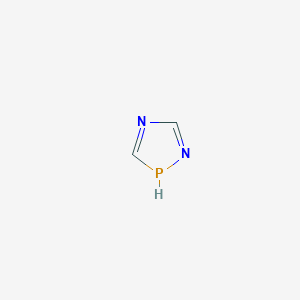
2H-1,4,2-Diazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4,2-Diazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2H-1,4,2-Diazaphosphole can be synthesized through several methods. One common approach involves the ring-expansion reactions of 2H-azaphosphirene complexes with nitriles using triflic acid and triethylamine . Another method includes the cycloaddition-cycloreversion reactions on triazaphospholes, which provide a high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 2H-1,4,2-Diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazaphosphole oxides.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: Substitution reactions with alkyl halides can lead to the formation of substituted diazaphosphole derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include various substituted diazaphosphole derivatives, oxides, and reduced phosphorus compounds .
Aplicaciones Científicas De Investigación
2H-1,4,2-Diazaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaic materials.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2H-1,4,2-Diazaphosphole involves its ability to coordinate with metal centers through its phosphorus and nitrogen atoms. This coordination can lead to various electronic and structural changes in the metal complexes, influencing their reactivity and properties . The compound’s unique electronic structure allows it to participate in charge transfer processes, making it valuable in materials science applications .
Comparación Con Compuestos Similares
- 1,2,3-Diazaphosphole
- 1,3,2-Diazaphosphole
- 1,2,4-Diazaphosphole
Comparison: 2H-1,4,2-Diazaphosphole is unique due to its specific arrangement of phosphorus and nitrogen atoms within the ring, which imparts distinct electronic properties compared to other diazaphospholes. For instance, 1,2,3-Diazaphosphole and 1,3,2-Diazaphosphole have different nitrogen-phosphorus arrangements, leading to variations in their reactivity and applications .
Propiedades
Número CAS |
288-91-5 |
|---|---|
Fórmula molecular |
C2H3N2P |
Peso molecular |
86.03 g/mol |
Nombre IUPAC |
2H-1,4,2-diazaphosphole |
InChI |
InChI=1S/C2H3N2P/c1-3-2-5-4-1/h1-2,5H |
Clave InChI |
KFUCADOYNAEFEA-UHFFFAOYSA-N |
SMILES canónico |
C1=NPC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



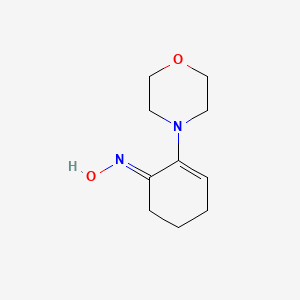
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)

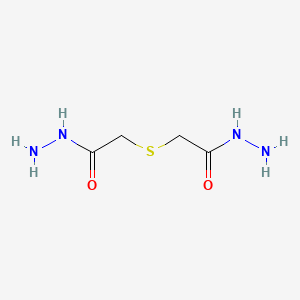
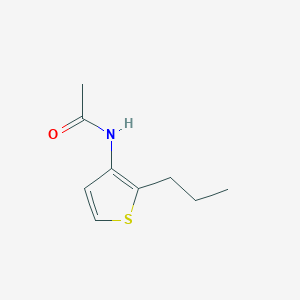
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

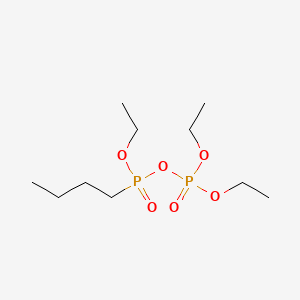
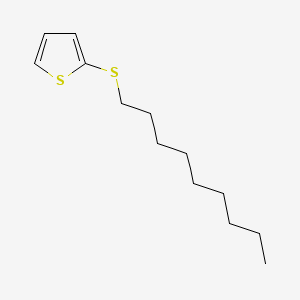
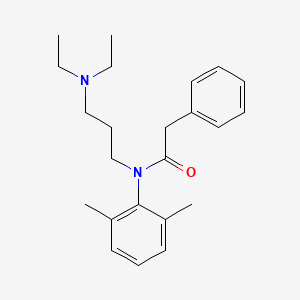

![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)
